![molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7](/img/structure/B1380919.png)
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Übersicht
Beschreibung
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClIN3. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the use of copper-catalyzed tandem cyclization/iodination reactions has been reported for the synthesis of similar compounds . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
FLT3 Kinase Inhibition
One of the primary applications of 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is its role as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is a critical target in treating acute myeloid leukemia (AML). Studies have shown that compounds similar to this compound exhibit potent inhibitory activity against FLT3 mutations, which are associated with poor prognosis in AML patients. For instance, a recent study reported IC50 values in the nanomolar range for derivatives of imidazo[1,2-b]pyridazine against FLT3-ITD and FLT3-D835Y mutants, indicating their potential as effective therapeutics in resistant AML cases .
Table 1: Inhibitory Activity Against FLT3 Kinase
Compound | IC50 (nM) | Target |
---|---|---|
This compound | <10 | FLT3-ITD |
Derivative A | 4 | FLT3-D835Y |
Derivative B | 1 | FLT3-D835Y |
Synthesis and Functionalization
The synthesis of this compound has been explored through various methodologies. One notable approach involves microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be synthesized from readily available precursors through a series of reactions including bromination, chlorination, and iodination.
Synthesis Example:
A typical synthesis involves heating a mixture of starting materials at elevated temperatures under controlled conditions, yielding the desired compound with high purity .
Kinase Inhibition Mechanism
The mechanism by which this compound acts as a kinase inhibitor involves competitive inhibition at the ATP-binding site of the kinase. This interaction prevents the phosphorylation of downstream signaling molecules that promote cell proliferation and survival, making it a promising candidate for targeted cancer therapies.
Potential for ATR Kinase Inhibition
In addition to its activity against FLT3, there is emerging evidence that compounds within this chemical class may also inhibit ATR (Ataxia Telangiectasia and Rad3 related) kinase. ATR is crucial for DNA damage response and repair mechanisms; thus, inhibitors could be beneficial in treating cancers with defective DNA repair pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of imidazo[1,2-b]pyridazine derivatives in preclinical models:
- Case Study 1: A derivative exhibited significant antiproliferative effects against AML cell lines with FLT3 mutations, leading to apoptosis through caspase activation.
- Case Study 2: Another study highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall treatment efficacy in resistant cancer models.
Wirkmechanismus
The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Known for its use in the synthesis of various bioactive molecules.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including halogenation and cyclization processes. The compound's structure features a fused imidazo-pyridazine ring system, which is critical for its biological activity.
Biological Activity
The compound has been evaluated for various biological activities, including:
1. Inhibition of FLT3 Kinase
Recent studies have highlighted the effectiveness of this compound as an inhibitor of FLT3 (Fms-like tyrosine kinase 3), particularly in acute myeloid leukemia (AML) models. The compound demonstrated potent inhibitory effects with IC50 values in the low nanomolar range against both FLT3-ITD and FLT3-D835Y mutants, which are commonly associated with resistance to standard therapies .
2. Anti-Fibrotic Activity
Research indicates that this compound exhibits significant anti-fibrotic properties by inhibiting collagen type I alpha 1 (COL1A1) expression and reducing fibronectin levels in hepatic fibrosis models. The inhibitory rates observed were between 66.72% to 97.44%, surpassing many known anti-fibrotic agents like EGCG .
3. Binding Affinity to Amyloid Plaques
In vitro studies assessed the binding affinity of various imidazo[1,2-b]pyridazine derivatives to amyloid plaques associated with Alzheimer's disease. The compound showed promising binding affinities, suggesting potential utility as a diagnostic agent for imaging amyloid deposition in the brain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Halogen Substituents : The presence of bromine and chlorine atoms enhances the lipophilicity and binding interactions with target proteins.
- Imidazo-Pyridazine Core : This core structure is crucial for the interaction with various biological targets, including kinases and amyloid plaques.
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 (nM) | Notes |
---|---|---|---|
FLT3 Kinase Inhibition | FLT3-ITD | 4 - 10 | Potent against resistant mutants |
Anti-Fibrotic | COL1A1 | >66% inhibition | Superior to EGCG |
Amyloid Plaque Binding | Aβ Plaques | 11.0 - >1000 | Potential imaging agent |
Case Study 1: FLT3 Inhibition in AML
In a study involving AML cell lines, treatment with this compound resulted in significant reduction in cell viability, indicating its potential as a therapeutic agent for AML patients with FLT3 mutations. The mechanism was further elucidated through apoptosis assays which confirmed increased apoptotic cell death upon treatment.
Case Study 2: Hepatic Fibrosis Model
In vivo experiments demonstrated that administration of this compound led to decreased liver fibrosis markers in rodent models treated with TGFβ1. Histological analysis revealed reduced collagen deposition compared to control groups.
Eigenschaften
IUPAC Name |
8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRKRKCGOHTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.